5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as Furoxone, is a synthetic nitrofuran derivative that has been widely investigated for its antimicrobial properties. It was first synthesized in the 1960s and has since been used as an antibacterial and antiprotozoal agent.
Scientific Research Applications
I conducted a thorough search for the scientific research applications of “5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide”, also known as “IMB-XMA0038”. However, the search results did not yield six to eight unique applications. The available information focuses on its use as an inhibitor for Mycobacterial tuberculosis (Mtb) aspartate-semialdehyde dehydrogenase (ASADH) , which is significant in the search for anti-TB drugs .
Here is a detailed section on this application:
Anti-Tuberculosis Drug Development
IMB-XMA0038: has been identified as a potent inhibitor of MtASADH, an enzyme crucial for the survival and virulence of Mycobacterium tuberculosis. The compound was found to inhibit various drug-resistant MTB strains with minimal inhibitory concentrations (MICs) ranging from 0.25–0.5 μg/mL . The interaction between IMB-XMA0038 and MtASADH was confirmed by surface plasmon resonance (SPR) assay and molecular docking analysis . This discovery is a significant step in the development of new anti-TB drugs, especially considering the increasing prevalence of drug-resistant TB strains.
Mechanism of Action
Target of Action
The primary target of 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .
Biochemical Pathways
The inhibition of aldose reductase affects the polyol pathway. This pathway is responsible for the conversion of glucose to sorbitol, which is then converted to fructose. By inhibiting aldose reductase, the conversion of glucose to sorbitol is reduced, potentially affecting the overall glucose metabolism .
Result of Action
The inhibition of aldose reductase by 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide could potentially lead to a decrease in the production of sorbitol and fructose, affecting glucose metabolism .
properties
IUPAC Name |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O6/c16-9(6-3-4-8(20-6)15(17)18)12-11-14-13-10(21-11)7-2-1-5-19-7/h3-4,7H,1-2,5H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCCKUMEPVFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.